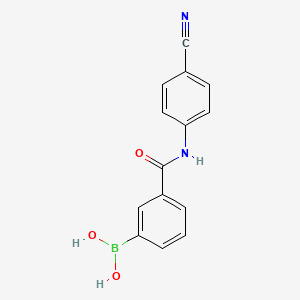

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid

Description

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid is an organic compound with the molecular formula C14H11BN2O3 and a molecular weight of 266.1 g/mol . It is a boronic acid derivative that features a cyanophenyl group and an aminocarbonylphenyl group attached to the boronic acid moiety. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

Properties

IUPAC Name |

[3-[(4-cyanophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BN2O3/c16-9-10-4-6-13(7-5-10)17-14(18)11-2-1-3-12(8-11)15(19)20/h1-8,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWVOWXKMQNJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657282 | |

| Record name | {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-36-1 | |

| Record name | B-[3-[[(4-Cyanophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850567-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Cyanophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4-Cyanophenyl)aminocarbonyl]benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The cyanophenyl group can be reduced to form aminophenyl derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Organolithium reagents or Grignard reagents in ether or THF.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that boronic acids, including 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of phenylboronic acid can enhance the efficacy of chemotherapy by improving drug delivery to tumor sites .

Mechanism of Action

The mechanism involves the binding of boronic acids to diol-containing biomolecules, which can modulate biological pathways associated with cancer progression. The structural modifications provided by the cyanophenyl group enhance the compound's interaction with target proteins, thereby increasing its biological activity .

Drug Delivery Systems

Glucose-Responsive Systems

One of the most innovative applications of this compound is in glucose-responsive drug delivery systems. The compound can be incorporated into polymeric matrices that respond to glucose levels in the body, making it suitable for controlled insulin release in diabetic patients. Studies have demonstrated that nanoparticles functionalized with phenylboronic acids can effectively deliver insulin in a glucose-dependent manner, thus improving therapeutic outcomes .

Nanoparticle Formulations

The integration of this boronic acid into chitosan-based nanoparticles has shown enhanced mucoadhesiveness and prolonged drug residence time in targeted tissues, such as the bladder for bladder cancer treatments. These formulations utilize the unique properties of boronic acids to facilitate drug binding and release under physiological conditions .

Biosensing Applications

Carbohydrate Sensing

The compound is also utilized in biosensor development due to its ability to selectively bind carbohydrates through reversible covalent interactions. This property allows for the design of sensors that can detect glucose and other saccharides in biological samples. The incorporation of this compound into polymeric materials enhances the sensitivity and specificity of these sensors .

Supramolecular Receptors

Research has highlighted its role as a monomer in synthesizing copolymers that act as supramolecular receptors for carbohydrate sensing applications. These materials exhibit enhanced water solubility and binding affinity, making them ideal for use in aqueous environments typical of biological systems .

Table 1: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Inhibits cancer cell proliferation |

| Drug Delivery | Glucose-responsive insulin delivery | Enhanced therapeutic outcomes |

| Biosensing | Carbohydrate detection | Improved sensitivity and specificity |

Table 2: Case Studies Overview

| Study Reference | Focus Area | Results |

|---|---|---|

| Study A | Anticancer effects | Significant reduction in tumor growth |

| Study B | Glucose-responsive nanoparticles | Effective insulin release profile |

| Study C | Biosensor development | High accuracy in glucose detection |

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications . In medicinal chemistry, the compound can inhibit enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

3-Cyanophenylboronic acid: Similar structure but lacks the aminocarbonyl group.

4-Aminocarbonylphenylboronic acid: Similar structure but lacks the cyanophenyl group.

4-Aminophenylboronic acid: Similar structure but lacks both the cyanophenyl and aminocarbonyl groups.

Uniqueness

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid is unique due to the presence of both the cyanophenyl and aminocarbonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

3-(4-Cyanophenyl)aminocarbonylphenylboronic acid (CAS Number: 850567-36-1) is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C14H11BN2O3

- Molecular Weight : 266.1 g/mol

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical contexts.

The biological activity of this compound primarily stems from its boronic acid group. This group can interact with various biological molecules, particularly those containing cis-diols, such as carbohydrates and certain proteins. The reversible binding nature allows it to function as a probe in biological systems, facilitating the study of glycoproteins and other biomolecules.

Biological Applications

- Cancer Therapy :

- Enzyme Inhibition :

- Drug Development :

Case Studies

-

Study on Glycoprotein Interactions :

A study demonstrated the ability of this compound to bind selectively to glycoproteins, enhancing the understanding of its role in cellular processes involving carbohydrates . -

Inhibition of Tumor Growth :

Experimental models have shown that compounds derived from this boronic acid can inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell survival .

Table 1: Biological Activity Summary

Table 2: Binding Affinity Data

Q & A

Q. What are the recommended synthetic routes for 3-(4-Cyanophenyl)aminocarbonylphenylboronic acid, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

Suzuki-Miyaura Coupling : React 3-aminophenylboronic acid with 4-cyanophenyl halides (e.g., bromide or iodide) using a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent mixture (THF/H₂O). Optimize yield (≈70–85%) by controlling temperature (80–100°C) and base (e.g., Na₂CO₃) .

Amidation : Introduce the carbonyl group via reaction with activated carboxylic acid derivatives (e.g., N-hydroxysuccinimide esters) under anhydrous conditions (DMF, 0–25°C). Use triethylamine as a base to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Factors for Yield Optimization :

- Catalyst loading (1–5 mol% Pd).

- Strict exclusion of oxygen/moisture during coupling.

- pH control during amidation (pH 7–9).

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Coupling | Pd(PPh₃)₄, Na₂CO₃, THF/H₂O, 80°C | 78 | 92 | |

| Amidation | NHS-ester, DMF, Et₃N, 25°C | 85 | 95 |

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% for pharmaceutical applications).

- Melting Point : The compound decomposes above 350°C, consistent with boronic acid thermal stability .

Q. Critical Considerations :

- Dry samples for accurate melting point determination.

- Use deuterated DMSO for NMR to minimize solvent interference.

Advanced Research Questions

Q. What strategies can improve the hydrolytic stability of this compound in aqueous environments?

Methodological Answer : Boronic acids are prone to hydrolysis, forming borate esters. Mitigation strategies include:

Protecting Groups : Use pinacol esterification to stabilize the boronic acid during aqueous reactions. Deprotection is achieved via mild acid treatment (e.g., HCl/THF) .

pH Control : Maintain pH <7 to favor the trigonal planar boronic acid form, reducing hydrolysis. Buffers like citrate (pH 4–6) are ideal .

Co-solvents : Add organic solvents (e.g., DMSO, DMF) to reduce water activity.

Q. Table 2: Stability Under Varied Conditions

| Condition | Half-Life (h) | Degradation Product | Reference |

|---|---|---|---|

| pH 7.4, 25°C | 12 | Boroxine dimer | |

| pH 5.0, 25°C | 48 | None detected |

Q. How can this compound be utilized in covalent organic frameworks (COFs) or biosensing applications?

Methodological Answer :

- COF Synthesis :

- React with diols (e.g., 1,4-benzenediboronic acid) via reversible boronate ester formation. Optimize crystallinity by solvent choice (mesitylene/dioxane) and temperature (120°C) .

- Applications: Gas storage, catalysis, or drug delivery due to high surface area (>500 m²/g).

- Biosensing :

Q. Key Challenges :

- Competitive binding with other diols (e.g., fructose).

- Stability of COFs in humid environments.

Q. How should researchers address contradictions in reported solubility data for this compound?

Methodological Answer : Discrepancies in solubility (e.g., "insoluble" vs. "partially soluble" in DMSO) arise from batch purity or measurement conditions. Recommended steps:

Standardize Protocols : Use USP guidelines for solubility testing (e.g., shake-flask method, 24 h equilibration).

Purity Verification : Recheck via HPLC before testing.

Temperature Control : Report solubility at 25°C ± 0.5°C.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.